Methyl 8-oxopyrano[3,4-B]pyridine-6-carboxylate
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Overview
Description
Methyl 8-oxopyrano[3,4-B]pyridine-6-carboxylate is a heterocyclic compound that features a pyrano-pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-oxopyrano[3,4-B]pyridine-6-carboxylate typically involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions . This reaction forms the desired pyrano-pyridine structure, which can then be further modified to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-oxopyrano[3,4-B]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
Methyl 8-oxopyrano[3,4-B]pyridine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of Methyl 8-oxopyrano[3,4-B]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,4-B]pyridine Derivatives: Compounds with similar core structures but different functional groups.
Chromeno[4,3-B]pyridine Derivatives: Similar heterocyclic compounds with a chromene core instead of a pyrano core.
Uniqueness
Methyl 8-oxopyrano[3,4-B]pyridine-6-carboxylate is unique due to its specific combination of functional groups and the pyrano-pyridine core structure
Properties
IUPAC Name |
methyl 8-oxopyrano[3,4-b]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-14-9(12)7-5-6-3-2-4-11-8(6)10(13)15-7/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFMJGZKHIAGFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=O)O1)N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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